molecular formula C21H26N2O2 B5810541 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide

4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide

Katalognummer B5810541
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: KPBNSPCOAACGPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide, also known as IBTABA, is a chemical compound that has garnered significant attention in scientific research. IBTABA is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by IBTABA leads to an increase in endocannabinoid levels, which has been linked to various physiological and biochemical effects.

Wirkmechanismus

4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to modulate pain and inflammation, reduce anxiety and depression-like behaviors, and improve cognitive function. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have neuroprotective effects and can protect against ischemic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. However, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has some limitations, including its poor solubility in water and the need for high doses to achieve therapeutic effects.

Zukünftige Richtungen

Several future directions for 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide research include investigating its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Moreover, further studies are needed to understand the long-term effects of FAAH inhibition by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide and its potential side effects. Additionally, the development of more potent and selective FAAH inhibitors could lead to the discovery of new therapeutic agents for various diseases.

Synthesemethoden

The synthesis of 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with tert-butylamine to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is further reacted with isobutyryl chloride to form the final product, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to increase endocannabinoid levels, which can modulate pain and inflammation. Moreover, 4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in preclinical studies.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-14(2)19(24)22-17-7-6-8-18(13-17)23-20(25)15-9-11-16(12-10-15)21(3,4)5/h6-14H,1-5H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNSPCOAACGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.